3-(3,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Description
3-(3,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at position 5 and a carboxylic acid group at position 4. The phenyl ring at position 3 contains methoxy groups at the 3- and 4-positions.
Properties
Molecular Formula |
C13H13NO5 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-7-11(13(15)16)12(14-19-7)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3,(H,15,16) |
InChI Key |
SWNHHMDHMKWXMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the isoxazole ring One common method involves the use of hydroxylamine hydrochloride to form an oxime, which is then cyclized to the isoxazole ring under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
a) 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid
- Structure : Differs by having a single methoxy group at the phenyl 4-position instead of 3,4-dimethoxy.
- A crystallographic study confirmed its planar isoxazole ring system, suggesting stable intermolecular hydrogen bonding via the carboxylic acid group .
- Implications : Reduced methoxy substitution may lower lipid solubility compared to the 3,4-dimethoxy analog, affecting membrane permeability in biological systems.
b) 3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic Acid
- Structure : Substitutes 3-chloro for 3,4-dimethoxy on the phenyl ring and replaces the 5-methyl group with ethyl.
- The ethyl group may improve lipophilicity compared to methyl, influencing pharmacokinetic profiles .
c) 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid (Diflovidazin)
- Structure : Features dichloro substituents at phenyl positions 2 and 5.
- Key Findings : Chlorine atoms induce steric and electronic effects, likely reducing rotational freedom and increasing metabolic stability. Such halogenated analogs are often explored as intermediates in agrochemicals or pharmaceuticals .
Isoxazole Ring Modifications
a) 5-Methylisoxazole-3-carboxylic Acid
- Structure : A positional isomer with the carboxylic acid at position 3 and methyl at position 5.
- Key Findings : This isomer has a melting point of 168–170°C and is commercially available at 97% purity. Structural isomerism significantly alters hydrogen-bonding capacity and acidity, impacting solubility and reactivity .
b) 3-Methylisoxazole-5-carboxylic Acid
Antioxidant and Enzyme Inhibition
- Curcumin Analogs : Compounds with methoxyphenyl and acryloyl groups (e.g., 3d, 3e) exhibit potent antioxidant, ACE inhibitory, and tyrosinase-inhibiting activities. The 3,4-dimethoxy substitution in 3e correlates with strong HIV-1 protease inhibition, implying that electron-rich aromatic systems enhance target binding .
- Caffeic Acid Derivatives: 3,4-Dihydroxyphenyl analogs (e.g., caffeic acid) show antioxidant properties but lower metabolic stability due to phenolic oxidation. Methoxy groups in the target compound may mitigate this, enhancing shelf life in supplements or cosmetics .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
